

A Technical Guide to the Physicochemical Properties of Amorphous Roxithromycin

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Compound of Interest

Compound Name: *roxithromycin*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of amorphous **roxithromycin**. Amorphous forms of active pharmaceutical ingredients (APIs) are of significant interest in drug development due to their potential to enhance solubility and bioavailability. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes important concepts and workflows.

Introduction to Amorphous Roxithromycin

Roxithromycin is a semi-synthetic macrolide antibiotic with broad-spectrum activity. However, its crystalline form exhibits poor water solubility, which can limit its oral bioavailability. The generation of an amorphous form of **roxithromycin** is a key strategy to overcome this limitation. Amorphous solids lack the long-range molecular order characteristic of crystalline materials, which results in a higher free energy state.^{[1][2]} This thermodynamic instability, while posing challenges for physical stability, can lead to significant improvements in aqueous solubility and dissolution rates.^{[1][2]} This guide explores the critical physicochemical attributes of amorphous **roxithromycin**, providing a foundational understanding for its formulation and development.

Thermal Properties

The thermal behavior of amorphous **roxithromycin** is crucial for understanding its physical stability. The key parameter is the glass transition temperature (T_g), which marks the transition from a rigid, glassy state to a more mobile, supercooled liquid state.

Property	Value (°C)	Method	Notes
Glass Transition (T _g) of Amorphous Roxithromycin	76.7	Differential Scanning Calorimetry (DSC)	Prepared by melt-quenching.[1]
Glass Transition (T _g) of Amorphous Roxithromycin	77.7	Differential Scanning Calorimetry (DSC)	Prepared by desolvation of a chloroform solvate.[1]
Melting Point (T _m) of Crystalline Monohydrate	116.2	Differential Scanning Calorimetry (DSC)	Onset temperature.[1]

Amorphous **roxithromycin** is classified as a "fragile" glass.[1] Its relatively high glass transition temperature suggests good physical stability at refrigerated and room temperature conditions. [1][3]

Solubility Profile

A primary advantage of amorphous **roxithromycin** is its enhanced solubility compared to its crystalline counterpart. This is a direct consequence of its higher energetic state.

Aqueous Solubility

The solubility of a specific amorphous form of **roxithromycin** (Form-III) has been shown to be significantly higher than the crystalline monohydrate in various aqueous media.

Medium	Amorphous Roxithromycin (µg/mL)	Crystalline Monohydrate (µg/mL)	Fold Increase
Distilled Water	8.6 ± 1.8	1.7 ± 0.6	~5.1
Acetate Buffer (pH 4.5)	1150.4 ± 6.5	370.0 ± 8.3	~3.1
Phosphate Buffer (pH 6.8)	208.2 ± 3.7	74.8 ± 5.1	~2.8

Organic Solvent Solubility

Roxithromycin's solubility in organic solvents is essential information for processing and formulation development, such as in spray drying or solvent evaporation techniques.

Solvent	Solubility
Ethanol	~30 mg/mL[4]
Dimethyl Sulfoxide (DMSO)	~15 mg/mL[4]
Dimethylformamide (DMF)	~15 mg/mL[4]
Acetone	Freely soluble[5]
Chloroform	Soluble

Dissolution Characteristics

Concurrent with its enhanced solubility, amorphous **roxithromycin** exhibits a faster dissolution rate. This property is critical for achieving rapid drug absorption in vivo. While specific intrinsic dissolution rate data is not widely published, studies consistently demonstrate a significant improvement in dissolution profiles for amorphous forms and solid dispersions compared to the crystalline drug. Formulations utilizing amorphous **roxithromycin** have shown nearly complete drug release (94-98%) in dissolution studies.[6]

Physical Stability and Hygroscopicity

The physical stability of an amorphous material is a critical quality attribute, as recrystallization can negate the solubility and bioavailability advantages.

Stability Against Recrystallization

Amorphous **roxithromycin** has demonstrated notable physical stability. Studies have shown that it remains in its amorphous state without crystallization even under stressful conditions:

- 50°C and 75% Relative Humidity (RH) for 18 days.[\[1\]](#)
- 40°C and 75% RH for 4 weeks.

This stability is attributed to its high glass transition temperature.[\[1\]](#)[\[3\]](#)

Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the atmosphere, can plasticize amorphous materials, lower their Tg, and potentially induce crystallization. Dynamic Vapor Sorption (DVS) studies provide insight into this behavior.

Relative Humidity (RH)	Weight Gain (%)	Observation
Up to 60%	~1.5	Insignificant moisture uptake. [1]
70% to 90%	Sharp increase to ~4%	Attributed to water condensation on the sample holder. [1]

Overall, amorphous **roxithromycin** shows limited hygroscopicity at ambient humidity levels, which contributes to its physical stability.[\[1\]](#)

Experimental Protocols

Detailed methodologies are essential for the replication and verification of these physicochemical properties.

Preparation of Amorphous Roxithromycin

Several methods can be employed to produce amorphous **roxithromycin**:

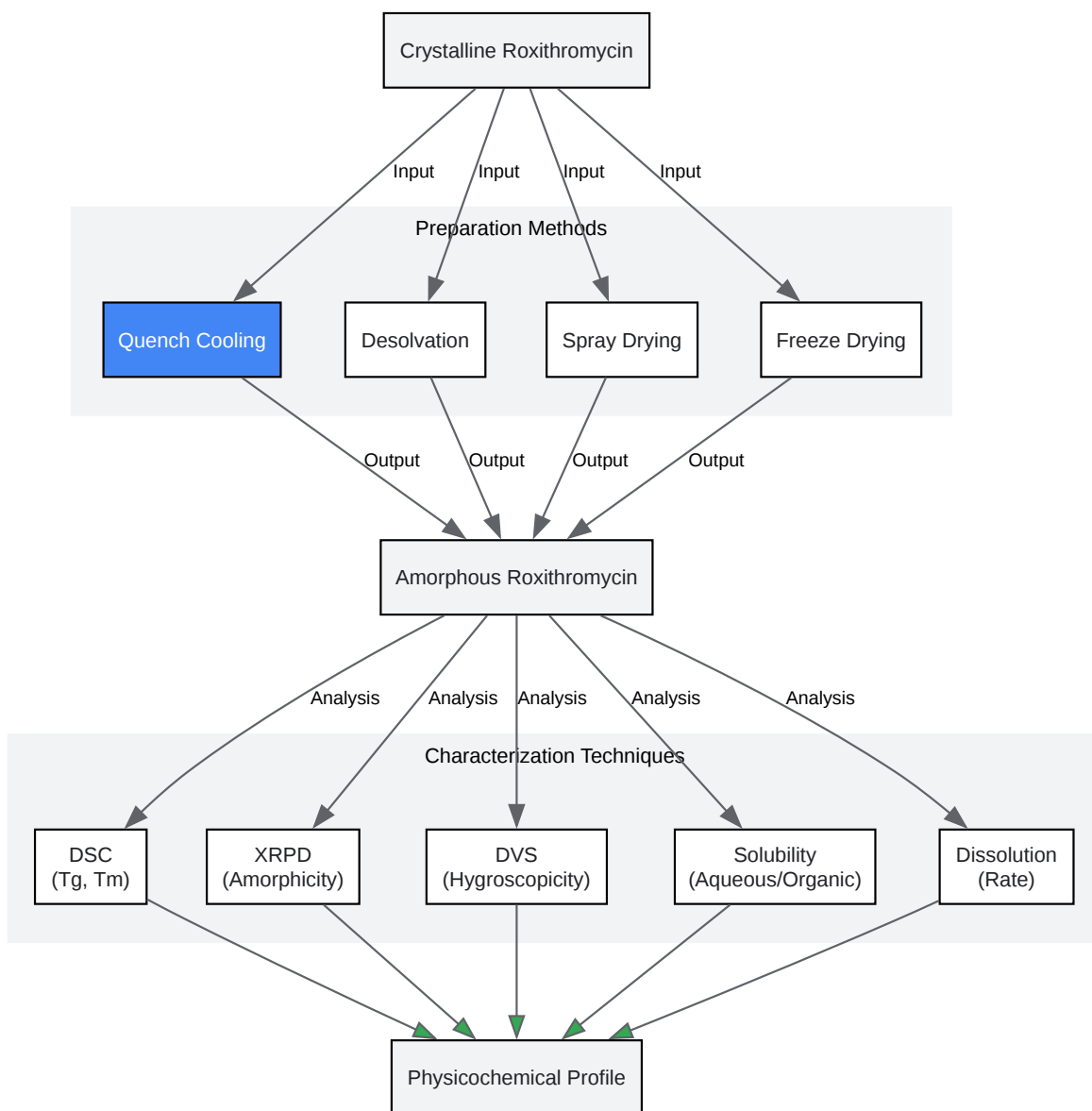
- Quench Cooling (Melt-Quenching):
 - Crystalline **roxithromycin** monohydrate is heated on a hot plate to approximately 120°C until a complete melt is obtained.
 - The molten drug is then rapidly cooled (quenched) to room temperature on a thermally conductive surface, such as an aluminum block, to prevent recrystallization.
- Desolvation of a Solvate:
 - A **roxithromycin**-chloroform solvate is prepared by dissolving **roxithromycin** in chloroform and allowing for slow evaporation.
 - The resulting solvate is heated to a temperature range of 55-65°C to drive off the solvent. The collapse of the crystal lattice upon desolvation results in the formation of amorphous **roxithromycin**.^[1]
- Spray Drying:
 - **Roxithromycin** is dispersed in an aqueous polymer solution (e.g., Eudragit L30D-55).
 - The dispersion is then spray-dried using a laboratory-scale spray dryer. Inlet and outlet temperatures are optimized (e.g., 70°C and 45°C, respectively) to ensure efficient drying without inducing degradation.
- Freeze Drying (Lyophilization):
 - **Roxithromycin** is dissolved in a suitable solvent or co-solvent system (e.g., tert-butyl alcohol and water).
 - The solution is frozen to a low temperature (e.g., -35°C).
 - A vacuum is applied, and the temperature is gradually increased to sublime the solvent, leaving behind a porous, amorphous solid.

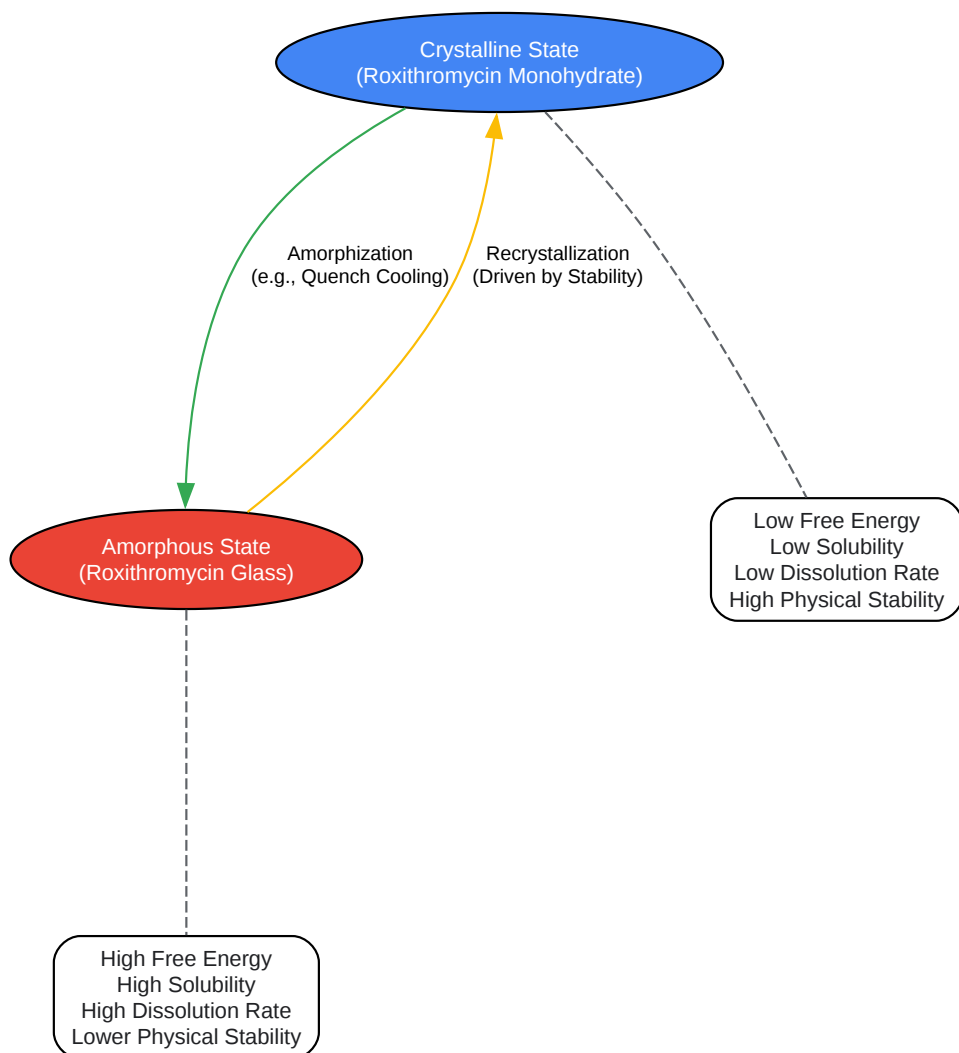
Characterization Techniques

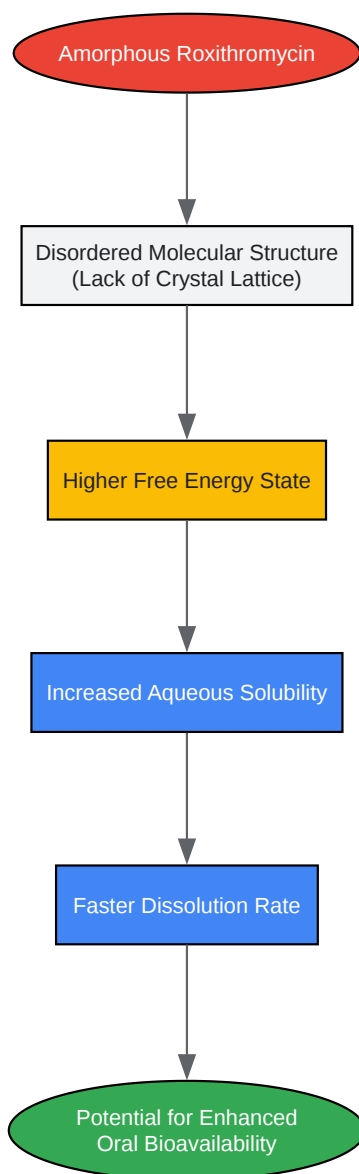
- Differential Scanning Calorimetry (DSC):
 - Instrument: A calibrated DSC instrument.
 - Sample Preparation: 4-5 mg of the sample is weighed into an aluminum pan and hermetically sealed.
 - Method: The sample is heated at a constant rate, typically 10°C/min, over a temperature range of 25°C to 140°C under a nitrogen purge (50 mL/min). This method is used to determine the glass transition (T_g) and melting point (T_m).
- X-Ray Powder Diffraction (XRPD):
 - Instrument: A powder X-ray diffractometer with a suitable detector.
 - Method: The sample is scanned over a 2θ range of 2° to 40°. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern are indicative of an amorphous solid.
 - Instrumental Setup Example: Voltage: 40 kV; Current: 40 mA; Radiation Source: Cu; Scan Speed: 0.4° 2θ/min.[\[1\]](#)
- Dynamic Vapor Sorption (DVS):
 - Instrument: A DVS analyzer.
 - Method: A sample of approximately 25 mg is placed in the instrument. The relative humidity is incrementally increased, and the corresponding change in mass is measured at a constant temperature. This provides a moisture sorption isotherm.
- Solubility Determination:
 - Method: An excess amount of amorphous **roxithromycin** is added to a known volume of the dissolution medium (e.g., buffer, water). The suspension is agitated at a constant temperature until equilibrium is reached. The sample is then filtered, and the concentration of **roxithromycin** in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Preparation and Characterization Workflow







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